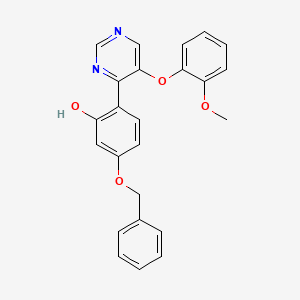![molecular formula C18H19ClN6O2 B2820788 7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-75-3](/img/structure/B2820788.png)
7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(2-chlorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a novel heterocycle . It belongs to the class of compounds known as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts with the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, which yields 7, 8-diamino-1, 3-dimethylxanthine . This intermediate is then heated with hydrochloric acid to produce 2, 4, 7, 9-tetramethylpurino [7, 8-g] -6-azapteridine-1, 3, 8, 10 (2 H, 4 H, 7 H, 9 H) -tetrone . The final step involves the treatment of this product with alkylamines, resulting in the desired compound .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by X-ray analysis . Semiempirical calculations for predicting geometrical parameters are in excellent agreement with the X-ray crystal structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key reactions include the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, the heating of the resulting product with hydrochloric acid, and the treatment of the resulting product with alkylamines .Applications De Recherche Scientifique
Antibacterial Hydrogels
The compound has shown promise in the development of antibacterial hydrogels. These hydrogels, with their three-dimensional porous network structures, exhibit inherent or exogenous antibacterial activity. Researchers have synthesized hydrogels using appropriate components, crosslinkers, and functional groups, aiming for local use. These materials have potential applications in wound healing, drug delivery, and tissue engineering .
Mainframe Testing Framework (F3270)
F3270 is a Java framework designed for automating functional tests in mainframe (TN3270) applications. It provides an API to interact with fields in screens and includes a terminal GUI for debugging. While not directly related to scientific research, this framework demonstrates the compound’s versatility in software development and testing .
Antimicrobial Derivatives
Researchers have synthesized novel 1,2,4-triazole derivatives based on this compound. Notably, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (13) was obtained through a multi-step process. Some of these derivatives exhibited good to moderate antimicrobial activities against test microorganisms .
Vascular Relaxing Effects
Certain triazino[3,2-f]purines derived from this compound were examined for their vascular relaxing effects. Although none showed potent activity, this research highlights the compound’s potential impact on vascular function .
Quinoxaline Derivatives
In a related study, researchers synthesized 1,2,4-triazolo[4,3-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines. These compounds may serve as leads for anticancer or antimicrobial agents. For example, 2-[5-amino-3-(4-chlorophenyl)pyrazol-1-yl]-3-benzylquinoxaline (13) was investigated for its biological properties .
Space Station Research
While not directly linked to this compound, it’s worth noting that China has conducted over 130 scientific research and application projects aboard its orbiting space station. These endeavors yield valuable insights across various disciplines .
Mécanisme D'action
Orientations Futures
The future directions for research on this compound could include further investigation into its biological activities, given that similar compounds have shown significant in vivo antitumor and antiviral activity . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential uses in medical applications.
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10-11(2)25-14-15(20-17(25)23(4)21-10)22(3)18(27)24(16(14)26)9-12-7-5-6-8-13(12)19/h5-8,11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHTQAOCAVGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chlorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

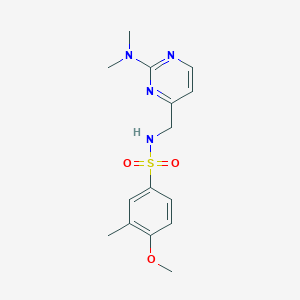
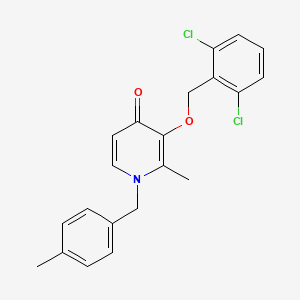
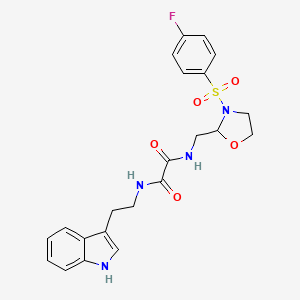
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2820708.png)


![3-methyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820716.png)
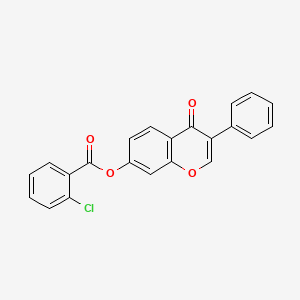
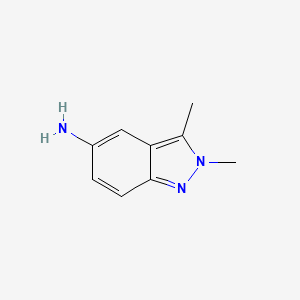
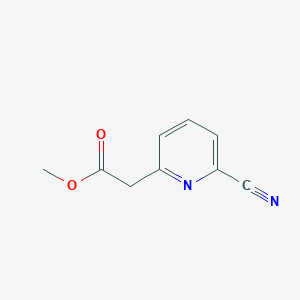
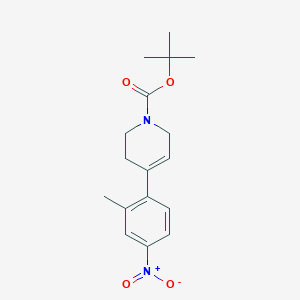
![(3,4-dichlorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2820721.png)

